

Triacetoneamine Hydrochloride: A Comprehensive Technical Guide on Nomenclature, Properties, and Key Applications

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Compound of Interest

Compound Name: Triacetoneamine hydrochloride

Cat. No.: B202289

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Triacetoneamine hydrochloride**, a versatile chemical intermediate. The document focuses on its nomenclature, physicochemical properties, and significant applications in organic synthesis and biomedical research, presenting data in a structured format for ease of reference and comparison.

Nomenclature and Alternative Names

Triacetoneamine hydrochloride is known by a variety of synonyms and systematic names in chemical literature and commercial catalogs. Its unambiguous identification is crucial for researchers and professionals in the field. The compound is the hydrochloride salt of the parent compound, Triacetoneamine (also known as 2,2,6,6-Tetramethyl-4-piperidone).

The most prominent and IUPAC-recommended name for this compound is 2,2,6,6-Tetramethyl-4-piperidone hydrochloride. A comprehensive list of its alternative names is provided below:

- 2,2,6,6-tetramethylpiperidin-4-one;hydrochloride[1][2]
- 4-Piperidinone, 2,2,6,6-tetramethyl-, hydrochloride[2][3]
- 2,2,6,6-Tetramethyl-4-piperidone, hydrochloride[2]

- Triacetoneamine (hydrochloride)[2]
- 2,2,6,6-Tetramethyl-4-piperidinone hydrochloride[1][4]
- EINECS 251-769-6[2]

Physicochemical Properties and Identifiers

A summary of the key chemical and physical properties of **Triacetoneamine hydrochloride** is presented in Table 1. These identifiers are essential for substance registration, safety data sheet (SDS) consultation, and analytical characterization.

Property	Value	Reference(s)
CAS Number	33973-59-0	[4]
Molecular Formula	C ₉ H ₁₇ NO · HCl or C ₉ H ₁₈ ClNO	[1][4]
Molecular Weight	191.70 g/mol	[1]
IUPAC Name	2,2,6,6-tetramethylpiperidin-4-one;hydrochloride	[1][2]
Appearance	Powder	[1][4]
Purity	>95%	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1]
Storage Conditions	Sealed in dry, Room Temperature	[1]

Key Applications and Experimental Protocols

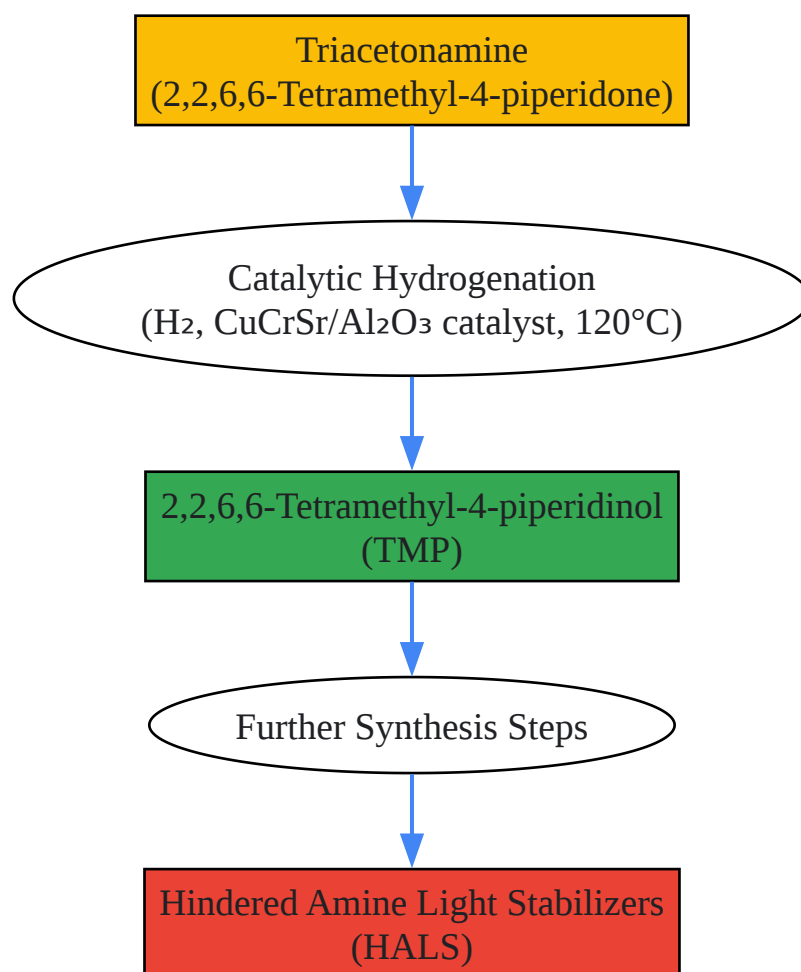
Triacetoneamine and its hydrochloride salt are pivotal starting materials and tools in various scientific domains. This section details its major applications and provides associated experimental protocols synthesized from the literature.

Intermediate in the Synthesis of Hindered Amine Light Stabilizers (HALS)

Triacetoneamine is a foundational building block for producing Hindered Amine Light Stabilizers (HALS), which are critical additives used to protect polymers from photodegradation.[5] The first step in the synthesis of many HALS is the reduction of the ketone group in triacetoneamine to a hydroxyl group, forming 2,2,6,6-tetramethyl-4-piperidinol.

This protocol describes the conversion of Triacetoneamine (TAA) to 2,2,6,6-tetramethyl-4-piperidinol (TMP), a key HALS intermediate.

- **Catalyst Preparation:** A CuCrSr/Al₂O₃ catalyst is prepared via a co-precipitation method. This enhanced catalyst provides high conversion rates and selectivity.
- **Reaction Setup:** The hydrogenation reaction is performed in a continuous flow reactor system.
- **Reaction Conditions:**
 - Temperature: 120 °C
 - Substrate: Triacetoneamine (TAA)
 - Catalyst: CuCrSr/Al₂O₃
- **Execution:** TAA is passed through the reactor containing the catalyst bed under a hydrogen atmosphere at the specified temperature.
- **Analysis:** The reaction output is analyzed to determine the conversion of TAA and the selectivity for TMP.
- **Expected Outcome:** This process achieves nearly complete conversion of TAA with over 97% selectivity for 2,2,6,6-tetramethyl-4-piperidinol.[6]



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Synthesis pathway from Triacetoneamine to HALS.

Induction of Acute Liver Failure in Animal Models

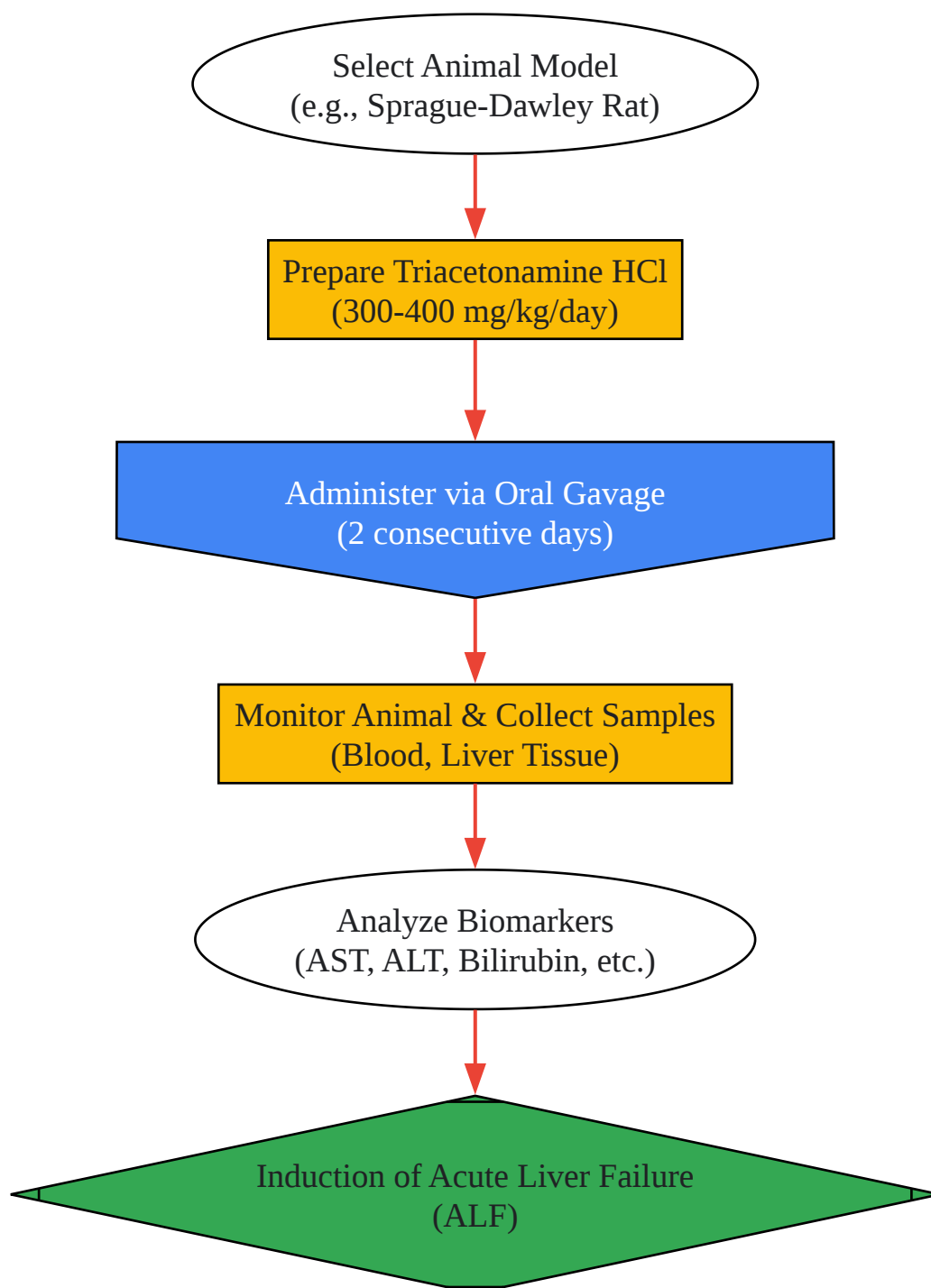
Triacetoneamine hydrochloride is utilized in toxicological research to induce acute liver failure (ALF) in rat models, providing a platform to study the disease's pathogenesis and evaluate potential therapies.^[7]

This protocol outlines the procedure for inducing acute liver failure in rats using **Triacetoneamine hydrochloride**.

- **Animal Model:** Male Sprague-Dawley rats are typically used.
- **Compound Preparation:** Prepare a solution of **Triacetoneamine hydrochloride** for administration. For oral gavage, a stock solution in DMSO can be diluted with 20% SBE-β-

CD in saline or corn oil.[7]

- Dosage and Administration:
 - Administer **Triacetoneamine hydrochloride** via oral gavage.[7]
 - Effective dose ranges are between 300 mg/kg/day and 400 mg/kg/day.[7]
 - The compound is administered for 2 consecutive days.[7]
- Monitoring:
 - Monitor the animals for clinical signs of liver failure.
 - A dose of 400 mg/kg/day is associated with higher mortality.[7]
 - Collect blood and liver tissue samples at specified time points (e.g., 12h, 24h, 48h) for analysis of liver enzymes (AST, ALT), bilirubin, and coagulation factors (Factor V, PT, INR). [8]
- Expected Outcome: The administration of 300-400 mg/kg/day of **Triacetoneamine hydrochloride** induces typical hepatoenteropathology characteristic of acute liver failure.[7]



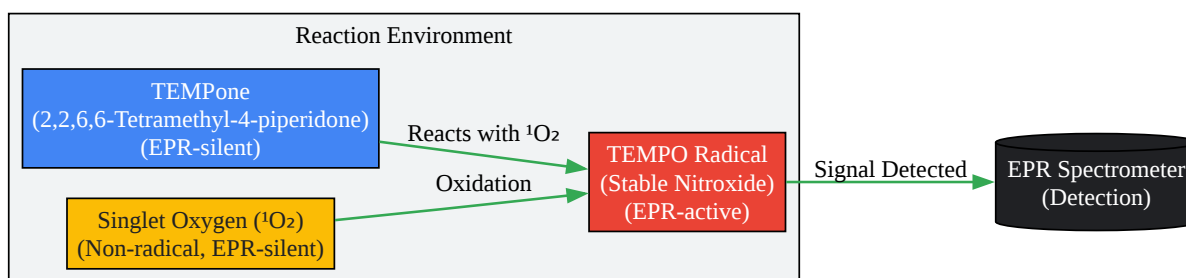
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Experimental workflow for inducing ALF in rats.

Spin Trap for Singlet Oxygen Detection

In the field of free radical biology and chemistry, 2,2,6,6-tetramethyl-4-piperidone (the free base of the topic compound) is used as a spin trap to detect the presence of singlet oxygen ($^1\text{O}_2$) via Electron Paramagnetic Resonance (EPR) spectroscopy.[9]

- **Generation of Singlet Oxygen:** Singlet oxygen ($^1\text{O}_2$) is generated, for example, by a photosensitizer like rose bengal upon light irradiation.[10]
- **Reaction with Spin Trap:** The highly reactive $^1\text{O}_2$ oxidizes the secondary amine group of 2,2,6,6-tetramethyl-4-piperidone (TEMPone).[9]
- **Formation of a Stable Radical:** This oxidation reaction produces a stable nitroxide radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), which has an unpaired electron.[11]
- **EPR Detection:** The stable TEMPO radical is then detected by EPR spectroscopy, which specifically measures species with unpaired electrons. The intensity of the EPR signal is proportional to the amount of singlet oxygen that was trapped.[10][11]



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Logical relationship for $^1\text{O}_2$ detection by EPR.

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